molecular formula C27H25N5O2S B11396657 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11396657
M. Wt: 483.6 g/mol
InChI Key: FWLGIFLRISGYCV-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of triazole and oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced or ring-opened products.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets, offering potential for selective therapeutic effects.

Industry

Industrially, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
  • **5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
  • **5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group on the phenyl ring can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

5-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C27H25N5O2S/c1-3-33-23-15-8-7-14-22(23)26-28-25(34-31-26)18-35-27-30-29-24(17-20-11-5-4-6-12-20)32(27)21-13-9-10-19(2)16-21/h4-16H,3,17-18H2,1-2H3

InChI Key

FWLGIFLRISGYCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC(=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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